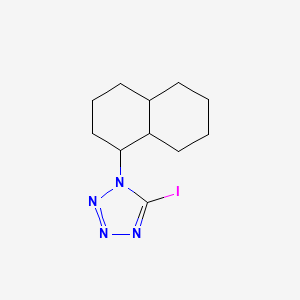

1-(Decahydronaphthalen-1-yl)-5-iodo-1H-tetrazole

Description

Structure

3D Structure

Properties

CAS No. |

919097-89-5 |

|---|---|

Molecular Formula |

C11H17IN4 |

Molecular Weight |

332.18 g/mol |

IUPAC Name |

1-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-5-iodotetrazole |

InChI |

InChI=1S/C11H17IN4/c12-11-13-14-15-16(11)10-7-3-5-8-4-1-2-6-9(8)10/h8-10H,1-7H2 |

InChI Key |

CQMOKDREEAAVLF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)CCCC2N3C(=NN=N3)I |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis Method

A one-pot synthesis method involves mixing decahydronaphthalene derivatives with sodium azide and a suitable carbonyl compound under controlled conditions:

Combine decahydronaphthalene derivative (1 equivalent), sodium azide (2 equivalents), and a carbonyl compound (e.g., an aldehyde or ketone) in a solvent like acetonitrile.

Heat the mixture at 80°C for 5–6 hours while monitoring the reaction via Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with ice water, filter the precipitate, wash with water, and dry under vacuum.

Yield: Typically ranges from moderate to good yields (50%-80%).

Ugi Reaction Method

The Ugi reaction offers another efficient route to synthesize 1-(Decahydronaphthalen-1-yl)-5-iodo-1H-tetrazole:

Mix decahydronaphthalene amine (1 equivalent), an isocyanide (1 equivalent), and sodium azide (2 equivalents) in a solvent like methanol.

Stir at room temperature for several hours or until completion as monitored by TLC.

Isolate the product through filtration and purification techniques such as column chromatography.

Yield: Yields can vary significantly but often achieve high efficiency (70%-90%).

| Method | Reaction Type | Yield (%) | Complexity Level |

|---|---|---|---|

| One-Pot Synthesis | Multi-component | 50%-80% | Low |

| Ugi Reaction | Multicomponent | 70%-90% | Medium |

Recent studies have shown that modifications in reaction conditions, such as temperature and solvent choice, significantly impact yield and purity. For instance, using polar aprotic solvents tends to enhance reactivity and product formation rates.

Additionally, computational studies have provided insights into the molecular docking properties of synthesized tetrazoles, suggesting promising biological activities against various targets, including cancer cells.

The preparation methods for synthesizing this compound showcase a range of efficient synthetic strategies that cater to different laboratory setups and scales. The one-pot multi-component reactions and Ugi reactions stand out due to their operational simplicity and high yields. Continued research into optimizing these methods will further enhance their applicability in pharmaceutical development.

Chemical Reactions Analysis

1-(Decahydronaphthalen-1-yl)-5-iodo-1H-tetrazole undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the tetrazole ring.

Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions, forming new ring structures. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium or platinum. .

Scientific Research Applications

Medicinal Chemistry

Pharmacophore Development

The compound is being investigated as a potential pharmacophore in drug design, particularly for its interactions with biological targets. The tetrazole ring and iodine substitution are crucial for binding to specific enzymes and receptors, which may lead to the development of new therapeutic agents targeting various diseases.

Case Study: Anticancer Activity

Recent studies have shown that derivatives of tetrazoles exhibit significant cytotoxic effects against cancer cell lines. For instance, a study evaluated the cytotoxicity of several tetrazole derivatives against epidermoid carcinoma (A431) and colon cancer (HCT116) cell lines. The results indicated that certain derivatives demonstrated promising anticancer activity with lower IC50 values compared to standard treatments .

Materials Science

Novel Material Development

The unique structure of 1-(Decahydronaphthalen-1-yl)-5-iodo-1H-tetrazole positions it as a candidate for creating materials with specific electronic or optical properties. Its application in developing advanced materials could lead to innovations in electronics and photonics.

Biological Studies

Enzyme and Receptor Interaction

Research has focused on the interactions of this compound with various enzymes and receptors to elucidate its biological activity. The iodine atom's presence and the tetrazole ring's ability to form hydrogen bonds enhance its binding affinity, potentially leading to the modulation of metabolic pathways.

Case Study: Antimicrobial Properties

A study assessing the antimicrobial activity of tetrazole derivatives revealed that certain compounds exhibited significant efficacy against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae. These findings suggest potential applications in developing new antibiotics .

Industrial Applications

Synthesis Intermediates

In industrial chemistry, this compound can serve as an intermediate in synthesizing more complex molecules. Its role as a building block in organic synthesis can facilitate the production of diverse chemical entities used in pharmaceuticals and agrochemicals.

Data Tables

Mechanism of Action

The mechanism of action of 1-(Decahydronaphthalen-1-yl)-5-iodo-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the tetrazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or cellular regulation .

Comparison with Similar Compounds

Data Table: Comparative Properties of Tetrazole Derivatives

*Data inferred from analogs; experimental values require further study.

Biological Activity

1-(Decahydronaphthalen-1-yl)-5-iodo-1H-tetrazole is a synthetic compound that combines a decahydronaphthalene moiety with a tetrazole ring, substituted with an iodine atom. This unique structure contributes to its potential biological activities, making it an interesting subject for medicinal chemistry and pharmacological research.

Molecular Characteristics:

- CAS No.: 919097-89-5

- Molecular Formula: C11H17IN4

- Molecular Weight: 332.18 g/mol

- IUPAC Name: 1-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-5-iodotetrazole

- InChI Key: CQMOKDREEAAVLF-UHFFFAOYSA-N

| Property | Value |

|---|---|

| CAS No. | 919097-89-5 |

| Molecular Formula | C11H17IN4 |

| Molecular Weight | 332.18 g/mol |

| IUPAC Name | 1-(Decahydronaphthalen-1-yl)-5-iodotetrazole |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include preparing decahydronaphthalene derivatives, followed by the introduction of the tetrazole ring and subsequent iodination. The synthesis often requires specific catalysts and solvents to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. The iodine atom and the tetrazole ring are crucial for binding to these targets, potentially modulating their activity through mechanisms involving signal transduction and metabolic processes.

Biological Activity

Research indicates that tetrazole derivatives exhibit a wide range of biological activities, including:

Antimicrobial Activity:

Studies have shown that tetrazole compounds can possess significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains using methods such as the disc diffusion technique. Compounds similar to this compound have demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties:

Recent studies have also explored the anticancer potential of tetrazole derivatives. For example, certain synthesized tetrazoles showed cytotoxic effects on cancer cell lines such as A431 (epidermoid carcinoma) and HCT116 (colon cancer). The mechanism involves inducing apoptosis in cancer cells while sparing normal cells .

Anti-inflammatory Effects:

Tetrazole compounds have been noted for their anti-inflammatory properties as well. Research has indicated that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several case studies highlight the biological activity of tetrazole derivatives:

-

Antimicrobial Efficacy:

A study evaluated a series of tetrazole compounds for their antimicrobial activity against Bacillus subtilis and Pseudomonas aeruginosa. The results showed that specific substitutions on the tetrazole ring significantly enhanced antimicrobial potency compared to standard antibiotics . -

Cytotoxicity Screening:

In another study, a new series of tetrazoles was synthesized and screened for cytotoxicity against various cancer cell lines. One compound demonstrated superior activity compared to traditional chemotherapeutics, indicating its potential as a lead compound for further development . -

Molecular Docking Studies:

Molecular docking simulations have been employed to predict the binding affinities of tetrazoles to specific protein targets. These studies provide insights into how structural modifications can enhance biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.